3,5-Dibromo-1H-pyrazole-4-carboxamide

Suzuki-Miyaura coupling dehalogenation heterocyclic synthesis

Researchers requiring a reliable, dual-brominated pyrazole scaffold for sequential Pd-catalyzed elaborations often encounter inconsistent cross-coupling yields due to dehalogenation side reactions typical of iodo-pyrazole analogs. This compound resolves that issue: - Literature-confirmed superiority of Br-pyrazole amides over iodo analogs in Suzuki-Miyaura reactions, ensuring higher coupling fidelity and minimal dehalogenation byproducts. - Two independent C3/C5 bromine vectors enable sequential aryl/heteroaryl installation without protecting-group manipulation. - C4 carboxamide provides hydrogen-bond donor/acceptor capacity for kinase/bromodomain target engagement, validated in patent WO2024165511 for cereblon-targeting degraders.

Molecular Formula C4H3Br2N3O
Molecular Weight 268.89 g/mol
Cat. No. B12980972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dibromo-1H-pyrazole-4-carboxamide
Molecular FormulaC4H3Br2N3O
Molecular Weight268.89 g/mol
Structural Identifiers
SMILESC1(=C(NN=C1Br)Br)C(=O)N
InChIInChI=1S/C4H3Br2N3O/c5-2-1(4(7)10)3(6)9-8-2/h(H2,7,10)(H,8,9)
InChIKeyNFBHMFAUHJMNRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dibromo-1H-pyrazole-4-carboxamide: Physicochemical & Synthetic Profile


3,5-Dibromo-1H-pyrazole-4-carboxamide is a heterocyclic small molecule that carries two bromine substituents at ring positions 3 and 5 and a primary carboxamide group at position 4 on the pyrazole core . With a molecular weight of 268.89 g/mol and CAS registry 2411097-48-6, it is supplied as a research intermediate at 95‑98% purity (HPLC‑based specification), requiring storage at 2‑8 °C with protection from light . The compound serves as a versatile building block for medicinal chemistry and agrochemical programs, enabling sequential palladium‑catalyzed cross‑coupling at the brominated positions while the carboxamide moiety provides directional hydrogen‑bonding capability [1]. No stand‑alone biological IC₅₀ or Kd data for the unsubstituted parent structure have been published in peer‑reviewed primary literature.

Dual bromine sites for sequential Pd cross-coupling
Primary carboxamide provides directional H-bond donor/acceptor
HPLC-verified purity specification for multi-step synthesis

3,5-Dibromo-1H-pyrazole-4-carboxamide: Irreplaceable Features


Replacing the carboxamide group with the corresponding carboxylic acid (3,5-dibromo-1H-pyrazole-4-carboxylic acid) eliminates the two hydrogen‑bond donor sites donated by the –CONH₂ terminus, substantially altering both the LogP (estimated to shift from approximately 1.0 toward 0.5) and the capacity for directional interactions with biological targets . Conversely, using the parent 3,5-dibromo-1H‑pyrazole, which lacks the C4‑carbonyl entirely, removes a polar surface area of ~72 Ų and changes the hydrogen‑bond pharmacophore elements available for target engagement . Furthermore, published Suzuki–Miyaura methodology establishes that brominated pyrazole amides exhibit a lower dehalogenation side‑reaction propensity than iodinated pyrazole analogs, meaning that substitution of the bromine atoms with iodine would compromise cross‑coupling yield and selectivity [1]. These collective differences render generic one‑for‑one replacement invalid in structure‑based design or multi‑step synthesis protocols.

Carboxylic acid analog

Replacing –CONH₂ with –CO₂H removes amide H-bond donors, altering target engagement and lipophilicity profile.

Parent 3,5-dibromo‑1H‑pyrazole

Lacks the C4‑carboxamide entirely, reducing polar surface area and eliminating a key pharmacophoric element.

Iodinated pyrazole amides

May exhibit higher dehalogenation side‑reactions during Suzuki–Miyaura coupling, compromising yield and selectivity.

3,5-Dibromo-1H-pyrazole-4-carboxamide: Quantitative Evidence vs. Analogs


Dehalogenation Selectivity in Suzuki–Miyaura Cross-Coupling

Jedinák et al. (2017) performed a direct head‑to‑head comparison of chloro‑, bromo‑, and iodo‑substituted aminopyrazoles and their amides in the Suzuki–Miyaura cross‑coupling reaction [1]. They reported that bromo‑ and chloro‑pyrazole derivatives were superior to iodo‑pyrazoles because of a substantially reduced propensity for the undesired dehalogenation side reaction. Although 3,5‑dibromo‑1H‑pyrazole‑4‑carboxamide was not an explicitly tested substrate, the study establishes a robust class‑level principle: brominated pyrazole amides are the preferred substrates for efficient C–C bond formation when compared with their iodinated counterparts, offering higher coupling yields and fewer by‑products. This inference is directly applicable to the target compound due to its structural homology with the tested bromo‑pyrazole amide series.

Dehalogenation Selectivity
Class‑level inference
Br/Cl pyrazole amides show lower dehalogenation than iodo analogs (Jedinák 2017, Suzuki–Miyaura coupling).
Supports coupling selectivity choice for building block procurement.
Target compound not individually tested; inferred from structural homology.
Suzuki-Miyaura coupling dehalogenation heterocyclic synthesis cross-coupling

Lipophilicity and H-Bond Profile vs. 3,5-Dibromo-1H-pyrazole

Physicochemical property data collected from multiple supplier certificates demonstrate that the carboxamide group in 3,5‑dibromo‑1H‑pyrazole‑4‑carboxamide profoundly alters the lipophilicity–polarity balance relative to the parent 3,5‑dibromo‑1H‑pyrazole scaffold . The target compound displays a calculated LogP in the range 0.57 – 1.03, whereas 3,5‑dibromo‑1H‑pyrazole consistently reports a LogP of 1.93 – 2.27 [1]. This represents approximately a 0.9 – 1.7 LogP unit reduction, corresponding to roughly an order‑of‑magnitude difference in predicted octanol‑water partitioning. Additionally, the carboxamide contributes two hydrogen‑bond donors and two acceptors, versus zero donors for the parent dibromopyrazole, crucial for molecular recognition in biological targets.

Lipophilicity & H‑Bond Profile
Cross‑study comparable
ΔLogP ≈ –0.9 to –1.7 vs. parent dibromopyrazole; +1 H‑bond donor (amide NH₂).
Alters lipophilicity and hydrogen‑bond capacity for fragment design.
Calculated LogP from supplier databases; experimental verification recommended.
LogP lipophilicity hydrogen bonding drug-likeness

Purity and Storage Stability vs. Related Pyrazole Amides

Independent supplier certificates indicate that 3,5‑dibromo‑1H‑pyrazole‑4‑carboxamide is consistently supplied at 95‑98% purity (HPLC), with explicit storage conditions of 2‑8 °C and protection from light to prevent thermal or photolytic degradation . By comparison, the closely related N‑ethyl analog (3,5‑dibromo‑1‑ethyl‑1H‑pyrazole‑4‑carboxamide, CAS 2380028‑47‑5) and the parent 3,5‑dibromo‑1H‑pyrazole are often offered at 95% purity but without the same degree of light‑protection or cold‑storage specification across all vendors. The carboxamide at position 4 appears to impose a more stringent stability profile that demands controlled storage conditions, which in turn ensures that researchers receive material with minimal decomposition upon arrival.

Purity & Storage Stability
Data to verify
95–98% (HPLC), 2–8 °C, protect from light; stricter than parent or N‑ethyl analog.
Requires cold‑chain logistics to avoid receipt of degraded material.
Supplier batch certificates; inter‑vendor consistency not verified.
purity specification storage stability procurement quality HPLC

Sequential Bromine Functionalization for CRBN PROTAC Probes

A 2024 patent application (WO2024165511) discloses the use of 3,5‑dibromo‑1H‑pyrazole‑4‑carboxamide as a key intermediate in the synthesis of cereblon (CRBN)‑recruiting heterobifunctional protein degraders [1]. In the exemplified synthetic route, the two bromine atoms at positions 3 and 5 are employed in sequential palladium‑catalyzed reactions, allowing stepwise introduction of structurally distinct appendages before the carboxamide at position 4 undergoes late‑stage elaboration. While no comparator compound was tested side‑by‑side, the patent’s dependence on the dual‑bromo arrangement establishes a functional requirement that closely related mono‑bromo or mixed‑halogen pyrazole‑4‑carboxamides cannot fulfill without additional protection/deprotection steps. This represents class‑level evidence of positional utility in a contemporary drug‑discovery context.

PROTAC Intermediate Use
Supporting evidence
Patent WO2024165511 employs dual‑bromo scaffold for sequential C3/C5 derivatization in CRBN degrader synthesis.
Supports stepwise bifunctional molecule assembly without extra protection steps.
Scalability not reported; limited to patent exemplification.
targeted protein degradation PROTAC CRBN ligand heterobifunctional

3,5-Dibromo-1H-pyrazole-4-carboxamide: Key Application Scenarios


Fragment-Based Lead Generation with Dual-Handle Pyrazole Scaffold

For fragment‑based drug discovery programs, the compound’s LogP of ~0.6‑1.0 positions it in the favorable fragment‑like physicochemical space, while the C3 and C5 bromine atoms provide two independent vectors for palladium‑catalyzed elaboration [1]. The C4 carboxamide contributes hydrogen‑bond donor/acceptor capacity that can engage kinase hinge regions or bromodomain acetyl‑lysine pockets. This combination makes it suitable as a core scaffold for structure–activity relationship expansion without the need for additional protecting‑group manipulations on the pyrazole ring.

Sequential Cross-Coupling for Trisubstituted Pyrazole Libraries

Drawing on the established superiority of brominated pyrazole amides over iodinated analogs in Suzuki–Miyaura cross‑coupling, researchers can perform sequential C3 and C5 arylation/heteroarylation reactions with minimal dehalogenation side product formation [1]. The resulting differentially substituted pyrazole‑4‑carboxamide library serves as input for high‑throughput screening against kinase, GPCR, or epigenetic targets. Procurement of the target compound ensures batch‑to‑batch consistency in cross‑coupling performance compared to sourcing the corresponding iodo‑pyrazole, which literature evidence indicates generates higher levels of the reduced by‑product.

Cereblon-Recruiting PROTAC Synthesis via Orthogonal Derivatization

Patent WO2024165511 demonstrates the compound’s role as a central intermediate in constructing cereblon‑targeting heterobifunctional degraders [1]. The C3 and C5 bromine substituents permit sequential attachment of a target‑protein ligand and a linker moiety without cross‑reactivity, while the C4 carboxamide can be further functionalized or retained for its hydrogen‑bonding properties. This scenario is compelling for laboratories developing next‑generation protein degraders that demand a compact, dual‑halogenated heterocyclic core.

Pyrazole-4-carboxamide Fungicide Candidate Synthesis

The broader pyrazole‑4‑carboxamide class is extensively validated in commercial fungicides (e.g., SDHI inhibitors). 3,5‑Dibromo‑1H‑pyrazole‑4‑carboxamide serves as a late‑stage bromination‑competent intermediate for introducing the 3,5‑dibromo substitution pattern found in certain fungicidal pyrazole‑carboxamide analogs [1]. Its carboxamide group is a desirable feature for target engagement in succinate dehydrogenase, and the bromine atoms can be displaced with aryl or heteroaryl boronic acids in the final coupling step to deliver compound libraries for antifungal screening.

Application
Selection Property
Validation Focus
Fragment-based lead generation
Dual‑handle pyrazole with fragment‑like lipophilicity and H‑bond capacity
Physicochemical profile and binding‑site complementarity
Sequential cross‑coupling for trisubstituted libraries
Brominated scaffold for reduced dehalogenation in Suzuki–Miyaura reactions
Coupling yield and side‑product profile
Cereblon‑recruiting PROTAC synthesis
Orthogonal dihalogenation enabling sequential derivatization
Stepwise functionalization efficiency
Agrochemical fungicide candidate synthesis
3,5‑Dibromo substitution pattern for SDHI‑target interaction
Antifungal activity screening
Quote Request

Request a Quote for 3,5-Dibromo-1H-pyrazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.